3-Hydroxyhydroquinidine
Description
3-Hydroxyhydroquinidine (C₂₀H₂₄N₂O₃) is a hydroxylated derivative of hydroquinidine, a stereoisomer of quinine, and belongs to the cinchona alkaloid family. Its structure features a quinoline core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a bicyclic tertiary amine moiety . This compound is of interest due to its structural similarity to antimalarial agents like quinine and quinidine, though its specific pharmacological profile remains less explored.
Properties
CAS No. |
85405-59-0 |
|---|---|
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3S,4S,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H26N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3/t13-,18+,19-,20+/m0/s1 |
InChI Key |
QJYVSAYVZYKUJL-LGWHJFRWSA-N |
SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
Isomeric SMILES |
CC[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O |
Canonical SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
Synonyms |
3-hydroxyhydroquinidine 3-OHHQ hydroxy-3-dihydroquinidine OH-HQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Hydroxyhydroquinidine with structurally related compounds, emphasizing functional groups and molecular features:
Key Observations :
- Quinoline vs. Pyridine Systems: Unlike 3-Hydroxypyridine (a simple monocyclic compound), this compound’s fused quinoline ring enhances aromatic stability and enables π-π interactions, which are critical for binding to biological targets like heme in antimalarial activity .
- Cyanide vs. Hydroxyl Reactivity : 3-Hydroxyquinuclidine-3-carbonitrile’s nitrile group introduces distinct reactivity (e.g., nucleophilic addition) compared to the hydroxyl group in this compound, which participates in hydrogen bonding and acid-base interactions .
Pharmacological and Reactivity Comparisons
- Antimalarial Potential: While this compound shares structural motifs with quinine (e.g., the quinoline core), its additional hydroxyl group may alter heme-binding affinity or metabolic stability compared to parent compounds . In contrast, 5-Hydroxy Lenalidomide lacks antimalarial activity but exhibits immunomodulatory effects via cereblon binding .
- This compound’s methoxy group balances solubility and lipophilicity, a trait critical for drug design.
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